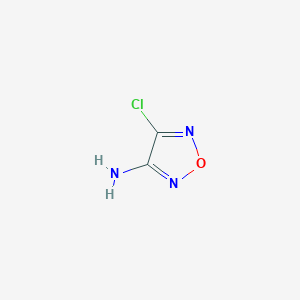

4-Chloro-1,2,5-oxadiazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-1-2(4)6-7-5-1/h(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBYATNCGKNFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Chloro-1,2,5-oxadiazol-3-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-1,2,5-oxadiazol-3-amine

Executive Summary

This technical guide provides a comprehensive overview of the available scientific literature regarding the physicochemical properties of this compound. Despite extensive searches of chemical databases and scientific literature, no specific experimental or computationally predicted data for this compound could be located. This suggests that the compound may be novel, has not been synthesized, or is not yet characterized in publicly accessible literature.

This guide will instead focus on providing available data for structurally related compounds, specifically other substituted 1,2,5-oxadiazol-3-amine (aminofurazan) derivatives. This information may serve as a valuable reference point for researchers interested in the synthesis and characterization of the target compound.

Introduction to 1,2,5-Oxadiazoles (Furazans)

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Furazan and its derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. The introduction of different substituents onto the furazan ring can significantly modulate its physicochemical and biological properties.

Data on Structurally Related Compounds

Due to the absence of specific data for this compound, this section presents a summary of physicochemical properties for related aminofurazan derivatives. It is crucial to note that these values are not directly transferable to the target compound but can offer general insights into the expected properties of this chemical class.

Table 1: Physicochemical Properties of Selected 1,2,5-Oxadiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa | Solubility |

| 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine | 147085-13-0 | C₃H₃ClN₄O₂ | 162.53 | Not Available | 398.0 ± 52.0 (Predicted)[1] | Not Available | 9.19 ± 0.70 (Predicted) | DMSO: ≥ 48 mg/mL |

| 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | 21741-98-0 | C₈H₆ClN₃O | 195.61 | Not Available | Not Available | Not Available | Not Available | Not Available |

Note: The data for 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine is based on predicted values and should be interpreted with caution.

Synthesis and Characterization of Substituted Aminofurazans

While a specific protocol for this compound is unavailable, general synthetic strategies for substituted aminofurazans often involve the cyclization of α-amino amidoximes or the chemical modification of pre-existing furazan rings.

General Synthetic Workflow for Aminofurazans

The synthesis of aminofurazans can often be conceptualized through a generalized workflow. The following diagram illustrates a potential synthetic pathway, which would require experimental validation for the specific target compound.

Caption: A potential synthetic pathway to this compound.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of various substituted aminofurazans can be found in the chemical literature. Researchers attempting to synthesize this compound should consult these resources to adapt methodologies. Key considerations would include the choice of starting materials, chlorinating agents, and reaction conditions to achieve the desired substitution pattern.

Reactivity and Stability

The reactivity of the 1,2,5-oxadiazole ring is influenced by its substituents. The presence of an amino group generally increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the chloro substituent is an electron-withdrawing group, which would decrease the ring's electron density and potentially influence its stability and reactivity towards nucleophiles. The interplay of these two groups on the furazan ring in this compound would dictate its specific chemical behavior.

Biological Activity and Signaling Pathways

Many aminofurazan derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific biological profile of this compound remains to be determined. Should this compound be synthesized and screened, its activity could be influenced by the electronic and steric properties of the chloro and amino substituents, which affect binding to biological targets.

Conclusion and Future Directions

This technical guide highlights the current lack of specific data for this compound. The information provided on related compounds offers a starting point for researchers interested in this molecule. Future work should focus on the successful synthesis and thorough characterization of this compound to determine its physicochemical properties, reactivity, and potential biological activities. Such studies would be a valuable contribution to the field of medicinal and materials chemistry.

References

In-depth Technical Guide: 4-Chloro-1,2,5-oxadiazol-3-amine and a Closely Related Analogue

As a comprehensive alternative, this guide provides a detailed technical overview of a closely related and well-documented compound: 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine . This analogue shares the core 1,2,5-oxadiazol-3-amine structure with a chloro-substituted phenyl group, making it a relevant subject for researchers, scientists, and drug development professionals.

Identification and Properties of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine

This section summarizes the key identifiers and physicochemical properties of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.

| Property | Value | Reference |

| CAS Number | 21741-98-0 | |

| Molecular Formula | C₈H₆ClN₃O | |

| Molecular Weight | 195.61 g/mol | |

| IUPAC Name | 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Synonyms | 3-Amino-4-(4-chlorophenyl)furazan | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% (commercial grade) |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine are not extensively published in readily accessible literature, the synthesis of similar 1,2,5-oxadiazole (furazan) derivatives often involves the cyclization of α-dioximes or related precursors.

A general synthetic approach for related oxadiazole derivatives is outlined below. This serves as an illustrative example of the chemical principles that could be involved.

Illustrative Synthetic Pathway for Oxadiazole Derivatives

Caption: Generalized synthetic route to substituted 1,2,5-oxadiazoles.

Potential Applications in Drug Development

The 1,2,5-oxadiazole ring system is a recognized scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. Derivatives of 1,2,5-oxadiazole have been investigated for a range of therapeutic applications.

General Biological Activities of Oxadiazole Derivatives

The broader class of oxadiazoles has been explored for various pharmacological activities, indicating the potential research avenues for compounds like 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.

Caption: Reported biological activities of various oxadiazole derivatives.

Experimental Data and Protocols

Detailed, publicly available experimental data such as NMR, IR, and mass spectrometry for 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine is limited. Researchers interested in this compound would likely need to perform their own analytical characterization upon synthesis or acquisition from a commercial supplier.

General Experimental Workflow for Compound Characterization

For a novel or sparsely characterized compound, a typical experimental workflow for structural confirmation and purity assessment is outlined below.

Caption: Standard workflow for the characterization of a chemical compound.

Conclusion

While the specific compound of interest, 4-Chloro-1,2,5-oxadiazol-3-amine, remains elusive in the current body of scientific literature, this guide provides a thorough examination of a closely related analogue, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine. The information presented on its identification, potential synthetic routes, and the broader context of the biological activities of oxadiazole derivatives offers a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis and biological evaluation of this compound would be necessary to fully elucidate its properties and potential applications.

The Multifaceted Biological Activities of 1,2,5-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of 1,2,5-oxadiazole derivatives, with a focus on their anticancer, immunomodulatory, and neuroprotective properties. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Cellular Processes

A significant body of research has highlighted the potent antiproliferative effects of 1,2,5-oxadiazole derivatives against a range of human cancer cell lines. These compounds exert their anticancer activity through various mechanisms, most notably through the inhibition of critical enzymes involved in DNA replication and repair.

Inhibition of Topoisomerases

Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of topoisomerase I and II, enzymes that play a crucial role in managing DNA topology during replication, transcription, and recombination.[1] By inhibiting these enzymes, the derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data: Antiproliferative and Topoisomerase II Inhibitory Activity

| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

| MD77 (1) | HCT-116 | - | [2] |

| Derivative 4 | HCT-116 | - | [2] |

| MD77 (1) | HeLa | - | [2] |

| Derivative 4 | HeLa | - | [2] |

| Derivative 4 | MCF-7 | 8.50 | [2][3] |

| Derivative 4 | MDA-MB 468 | 10.59 | [2][3] |

| MD77 (1) | MeT-5A (non-tumorigenic) | 9.3 | [3] |

| Derivative 4 | MeT-5A (non-tumorigenic) | 7.3 | [3] |

| Topoisomerase II Inhibition | Concentration (µM) | Result | Reference |

| Compounds 1, 2, and 4 | 100 | Complete enzyme inhibition | [3] |

Experimental Protocol: Topoisomerase-Mediated DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Supercoiled pBR322 plasmid DNA

-

Human recombinant topoisomerase IIα

-

Reaction buffer

-

Stop buffer (5% SDS, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

1% Agarose gel

-

Test compounds (1,2,5-oxadiazole derivatives)

Procedure:

-

Incubate 0.25 μg of supercoiled pBR322 plasmid DNA with 1 unit of topoisomerase IIα and the test compound at various concentrations.

-

The reaction is carried out in 20 μl of reaction buffer at 37°C for 60 minutes.

-

Stop the reaction by adding 4 μl of stop buffer and 50 μg/ml proteinase K.

-

Incubate the mixture for an additional 30 minutes at 37°C.

-

Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa)

-

96-well plates

-

Culture medium

-

Test compounds (1,2,5-oxadiazole derivatives) dissolved in DMSO

-

MTT solution (0.5 mg/ml)

-

DMSO

Procedure:

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Add various concentrations of the test compounds to the wells and incubate for 48 hours.

-

Add 10% v/v of MTT solution to each well and incubate at 37°C for 3 hours.

-

Remove the medium and add 100 μl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.[2] The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values are then calculated.

Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid L-tryptophan.[4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance and allowing cancer cells to evade the immune system.[5] Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of IDO1, making them attractive candidates for cancer immunotherapy.

Quantitative Data: IDO1 Inhibitory Activity

| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |

| Epacadostat (Reference) | - | - | [4] |

| 13a | 49.37 | 12.34 | [4] |

| 13b | 52.12 | 14.34 | [4] |

Experimental Protocol: IDO1 Inhibitory Activity Assay (General Principles)

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

Principle: The assay quantifies the product of the IDO1-catalyzed reaction, N-formylkynurenine, or its subsequent product, kynurenine. The inhibition is determined by the reduction in product formation in the presence of the test compound. This can be measured using various detection methods, including HPLC or fluorescence-based assays.[6][7]

Key Components:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Cofactors and reducing agents (e.g., ascorbic acid, methylene blue)

-

Test compounds (1,2,5-oxadiazole derivatives)

-

Detection system (e.g., HPLC-DAD, fluorogenic developer)

General Procedure:

-

Pre-incubate the IDO1 enzyme with the test compound.

-

Initiate the enzymatic reaction by adding L-tryptophan and necessary cofactors.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the amount of kynurenine or a related product formed.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[6][7]

Neuroprotective Activity: The Role of Nitric Oxide (NO) Donation

Furoxans, which are N-oxide derivatives of 1,2,5-oxadiazoles, are known to act as nitric oxide (NO) donors. NO is a crucial signaling molecule in the central nervous system, involved in processes like neurotransmission, synaptic plasticity, and cerebral blood flow. The neuroprotective effects of furoxans are linked to their ability to release NO, which can activate the soluble guanylyl cyclase (sGC) signaling pathway.

The NO/sGC/CREB Signaling Pathway

The release of NO from furoxan derivatives activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, can activate protein kinase G (PKG), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). This pathway is implicated in the neuroprotective and procognitive effects observed with some furoxan derivatives.[8]

Experimental Protocol: Griess Assay for Nitric Oxide Release (General Principles)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.

Principle: The assay involves a two-step diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically.

General Procedure:

-

Incubate the furoxan derivative in a suitable buffer, often in the presence of a thiol-containing compound to facilitate NO release.

-

At specific time points, take aliquots of the solution.

-

Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the aliquots.

-

After a short incubation period, measure the absorbance at approximately 540 nm.

-

The amount of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve of sodium nitrite.

Synthesis of 1,2,5-Oxadiazole Derivatives

A common method for the synthesis of 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For instance, 1,1'-carbonyldiimidazole can induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature.[1] Another approach involves the base-catalyzed substitution reaction of chloro-nitrobenzo[c][4][5][6]oxadiazole with aminophenylboronic acid pinacol ester to yield substituted amine-linked derivatives.[9]

Conclusion

The 1,2,5-oxadiazole core represents a versatile scaffold for the design and development of new therapeutic agents. Derivatives of this heterocycle have demonstrated significant potential as anticancer, immunomodulatory, and neuroprotective agents. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the rich pharmacology of this promising class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]

- 4. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-1,2,5-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chlorofurazan, is a small heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. While extensive literature specifically detailing this molecule is limited, the broader class of furazan and its N-oxide counterpart, furoxan, have garnered significant interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of this compound, drawing upon available data and the well-established chemistry of analogous compounds to detail its synthesis, properties, reactivity, and potential applications.

The 1,2,5-oxadiazole ring is a unique pharmacophore, and its derivatives have been explored for a range of biological activities.[1] The presence of both an amino group and a reactive chloro group on the furazan ring makes this compound a versatile synthon for the creation of more complex molecules with potential applications in drug discovery and as energetic materials.[3][4]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values being estimates based on closely related compounds and computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₂H₂ClN₃O | - |

| Molecular Weight | 119.51 g/mol | - |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Inferred from related compounds |

| pKa | Not reported | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could involve the diazotization of one of the amino groups of 3,4-diaminofurazan, followed by a Sandmeyer-type reaction to introduce the chloro group.

Caption: Proposed synthesis of this compound from 3,4-diaminofurazan.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3,4-Diaminofurazan

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-diaminofurazan in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C with an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be strictly maintained below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the gas evolution ceases.

-

Work-up and Purification: Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product may be further purified by column chromatography or recrystallization.

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the amino protons.

-

¹³C NMR: To identify the carbon atoms of the furazan ring.

-

IR Spectroscopy: To detect the characteristic vibrational frequencies of the amino group and the C=N and N-O bonds of the furazan ring.

-

Mass Spectrometry: To determine the molecular weight and isotopic pattern due to the chlorine atom.

Reactivity and Potential Transformations

The bifunctional nature of this compound makes it a valuable intermediate for further chemical modifications. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the chloro group is susceptible to nucleophilic aromatic substitution.

Caption: Potential chemical transformations of this compound.

These reactions open up pathways to a wide array of derivatives with potentially interesting biological and material properties. For instance, nucleophilic substitution of the chlorine atom can be used to introduce various functional groups, thereby modulating the molecule's pharmacological profile.

Potential Applications in Drug Discovery and Materials Science

While direct biological data for this compound is not available, the 1,2,5-oxadiazole scaffold is present in a number of compounds with interesting pharmacological activities.

-

Enzyme Inhibition: Derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of various enzymes. The structural features of this compound could serve as a starting point for the design of novel enzyme inhibitors.

-

Anticancer and Antimicrobial Agents: The broader oxadiazole class of compounds has shown promise as anticancer and antimicrobial agents. The reactivity of the chloro and amino groups allows for the synthesis of a library of derivatives for screening against various cancer cell lines and microbial strains.

-

Energetic Materials: Furazan-based compounds are known for their high nitrogen content and are used in the development of energetic materials.[3][4] The title compound could serve as a precursor for the synthesis of novel high-energy density materials.

The following workflow illustrates a potential drug discovery process starting from this compound.

Caption: A potential workflow for drug discovery utilizing this compound.

Conclusion

This compound represents a promising but underexplored chemical entity. Its synthesis is achievable through established furazan chemistry, and its bifunctional nature makes it a versatile building block for the synthesis of a diverse range of derivatives. While direct experimental data is limited, the known biological activities of related oxadiazoles suggest that this compound and its derivatives could be valuable in the fields of medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.

References

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry-chemists.com [chemistry-chemists.com]

Potential Pharmacological Profile of 4-Chloro-1,2,5-oxadiazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 4-Chloro-1,2,5-oxadiazol-3-amine is limited in publicly available literature. This guide infers a potential pharmacological profile based on the biological activities of structurally related 1,2,5-oxadiazole (furazan) derivatives. The information presented herein should be considered as a starting point for further investigation.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of this compound by examining the structure-activity relationships (SAR) and pharmacological data of its close analogues.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value |

| Molecular Formula | C₂H₂ClN₃O |

| Molecular Weight | 119.51 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 118.98354 g/mol |

| Topological Polar Surface Area | 67.9 Ų |

| Heavy Atom Count | 7 |

Data predicted using computational models.

Potential Biological Activities and Quantitative Data of Analogues

Antiplasmodial Activity of 4-Aryl-3-acylamino-1,2,5-oxadiazole Derivatives

A study investigating the antiplasmodial activity of N-[4-(Aryl)-1,2,5-oxadiazol-3-yl]benzamide derivatives against Plasmodium falciparum (PfNF54, chloroquine-sensitive strain) revealed potent activity. The core structure involves acylation of the 3-amino group and substitution at the 4-position with various aryl groups.

| Compound Analogue (General Structure) | R (Substitution on 4-Aryl) | IC₅₀ (µM) vs. P. falciparum (NF54) | Cytotoxicity (IC₅₀, µM, L-6 cells) | Selectivity Index (SI) |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3-ethoxy-4-methoxy | 0.034 | 51.87 | 1526 |

| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide | 3,4-diethoxy (with 3-CF₃ on benzamide) | 0.019 | Not Reported | Not Reported |

| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3,4-diethoxy | 0.011 | 159.3 | 14483 |

| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 4-methoxy | 0.014 | 9.24 | 660 |

Data from studies on 4-substituted 3-amino-1,2,5-oxadiazole derivatives, which suggest that the core scaffold has potential for potent and selective antiplasmodial activity.[1][2]

Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the pharmacological profile of novel oxadiazole derivatives.

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is maintained in a continuous in vitro culture in human red blood cells (A+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is incubated at 37°C in an atmosphere of 3% O₂, 4% CO₂, and 93% N₂.

-

Drug Susceptibility Testing: The assay is performed in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the culture medium.

-

Parasite Proliferation Measurement: Parasite proliferation is assessed using a SYBR Green I-based fluorescence assay. After a 72-hour incubation period with the test compounds, the plates are subjected to freeze-thaw cycles to lyse the red blood cells. SYBR Green I dye is added, which intercalates with the parasitic DNA.

-

Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC₅₀ values are calculated by a nonlinear regression analysis of the dose-response curves.[2]

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (IC₅₀) of a compound against a mammalian cell line.

Methodology:

-

Cell Culture: Rat skeletal myoblasts (L-6 cells) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine at 37°C in a 5% CO₂ atmosphere.

-

Compound Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 2 hours. Viable cells reduce resazurin to the fluorescent resorufin.

-

Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively. The IC₅₀ values are determined from the dose-response curves using a non-linear regression model.[2]

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on studies of related heterocyclic compounds, several potential mechanisms can be postulated. For instance, some oxadiazole derivatives have been found to inhibit penicillin-binding proteins in bacteria, thereby disrupting cell wall biosynthesis.[3][4] In the context of antiplasmodial activity, potential targets could include enzymes essential for parasite survival, such as proteases or kinases. Further research, including target identification and validation studies, is necessary to determine the specific mechanism of action.

Visualizations

General Workflow for Pharmacological Evaluation

The following diagram illustrates a general workflow for the initial pharmacological evaluation of a novel oxadiazole compound.

References

- 1. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-Chloro-1,2,5-oxadiazol-3-amine

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. aksci.com [aksci.com]

- 4. ijper.org [ijper.org]

- 5. ijper.org [ijper.org]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-4-methyl-1,2,5-oxadiazole: A Versatile Heterocyclic Building Block

An Introduction to the Aminofurazan Core

Initially, this guide was conceptualized to focus on 4-Chloro-1,2,5-oxadiazol-3-amine. However, a comprehensive literature survey revealed a scarcity of detailed synthetic and characterization data for this specific chloro-derivative. In contrast, its methylated analogue, 3-Amino-4-methyl-1,2,5-oxadiazole (also known as 3-amino-4-methylfurazan), is a well-documented and versatile heterocyclic building block. This guide will, therefore, provide an in-depth exploration of 3-amino-4-methyl-1,2,5-oxadiazole, offering a representative understanding of the chemistry and utility of the aminofurazan scaffold for researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Amino-4-methyl-1,2,5-oxadiazole, with the CAS number 10558-51-7, is a stable crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O | |

| Molecular Weight | 99.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 107-111 °C | [1] |

| Boiling Point | Not available | |

| CAS Number | 10558-51-7 |

Synthesis of 3-Amino-4-methyl-1,2,5-oxadiazole

A common and efficient method for the synthesis of 3-amino-4-methyl-1,2,5-oxadiazole involves a one-pot reaction starting from ethyl acetoacetate. This multi-step process includes hydrolysis, nitrosation, and subsequent treatment with hydroxylamine.[2]

Experimental Protocol: One-Pot Synthesis from Ethyl Acetoacetate[2]

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Urea

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Hydrolysis and Nitrosation: Ethyl acetoacetate is first hydrolyzed under basic conditions. The resulting β-keto acid is then subjected to nitrosation at the activated methylene group using sodium nitrite in an acidic medium.

-

Cyclization with Hydroxylamine: The intermediate from the nitrosation step is then treated with an alkaline solution of hydroxylamine in the presence of urea. The reaction mixture is heated to facilitate the cyclization to the furazan ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude 3-amino-4-methyl-1,2,5-oxadiazole is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Caption: Synthetic pathway for 3-Amino-4-methyl-1,2,5-oxadiazole.

Spectroscopic Characterization

The structure of 3-amino-4-methyl-1,2,5-oxadiazole can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The chemical shifts will vary depending on the solvent used. |

| ¹³C NMR | Resonances corresponding to the methyl carbon and the two distinct carbons of the oxadiazole ring. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group, and C=N and N-O stretching of the furazan ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 99). |

Reactivity and Applications as a Heterocyclic Building Block

The 3-amino-4-methyl-1,2,5-oxadiazole core possesses two primary sites of reactivity: the amino group and the methyl group, which can be functionalized to introduce a variety of substituents. The amino group, in particular, is a versatile handle for derivatization.

Reactions of the Amino Group

The amino group of 3-amino-4-methyl-1,2,5-oxadiazole can undergo a range of reactions typical of primary aromatic amines.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

-

Oxidation: The amino group can be oxidized to form azo, azoxy, or nitro derivatives, which are of interest in the field of energetic materials.[2]

Synthesis of Fused Heterocyclic Systems

3-Amino-4-methyl-1,2,5-oxadiazole serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. For example, it can be used to construct pyrimido[4,5-c][3]oxadiazoles, which are of interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Pyrimido[4,5-c][3][4]oxadiazole Derivative

Materials:

-

3-Amino-4-methyl-1,2,5-oxadiazole

-

A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Acid catalyst (e.g., polyphosphoric acid or a strong protic acid)

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

A mixture of 3-amino-4-methyl-1,2,5-oxadiazole and the 1,3-dicarbonyl compound is heated in the presence of an acid catalyst.

-

The reaction proceeds via a condensation reaction to form an enamine intermediate, which then undergoes intramolecular cyclization to form the fused pyrimidine ring.

-

The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

-

Purification is typically achieved by recrystallization.

Caption: General workflow for synthesizing fused pyrimido-oxadiazoles.

Applications in Drug Discovery and Materials Science

The aminofurazan scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 3-amino-1,2,5-oxadiazole have been investigated for a variety of biological activities, including their potential as antimicrobial and anticancer agents. The ability to readily modify the core structure allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

In materials science, the high nitrogen content and the inherent energy of the oxadiazole ring make aminofurazan derivatives attractive as precursors for the synthesis of high-energy density materials (HEDMs). The amino group can be converted to nitro or azo functionalities to further increase the energy content of the resulting molecules.[2]

Conclusion

While the initially targeted this compound remains an under-explored entity, its methylated counterpart, 3-amino-4-methyl-1,2,5-oxadiazole, stands out as a valuable and versatile heterocyclic building block. Its straightforward synthesis, well-defined reactivity, and the potential for derivatization at the amino group make it a key intermediate for accessing a wide range of more complex molecules with potential applications in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to exploit the synthetic utility of the aminofurazan core.

References

Methodological & Application

Derivatization of 4-Chloro-1,2,5-oxadiazol-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Chloro-1,2,5-oxadiazol-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on common derivatization strategies targeting the primary amino group, including acylation, sulfonylation, and the formation of urea and thiourea analogs.

Introduction

This compound, also known as 4-chloro-3-aminofurazan, is a key synthetic intermediate. The presence of a reactive amino group, a chloro substituent, and the unique oxadiazole core allows for a wide range of chemical modifications. These modifications are instrumental in the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the oxadiazole ring and the chloro substituent modulates the nucleophilicity of the amino group, influencing reaction conditions.

Derivatization Strategies

The primary amino group of this compound is the main site for derivatization. The following protocols describe common methods to functionalize this group.

Acylation: Synthesis of N-(4-Chloro-1,2,5-oxadiazol-3-yl)amides

Acylation of the amino group is a fundamental transformation for introducing a variety of substituents. This can be achieved using either acyl chlorides or carboxylic acids activated with a coupling agent.

Experimental Protocol 1.1: Acylation using Acyl Chlorides

This protocol is suitable for the direct reaction of this compound with a range of acyl chlorides.

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add the acyl chloride (1.0 - 1.2 eq) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Experimental Protocol 1.2: Acylation using Carboxylic Acids and a Coupling Agent

-

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous solvent (e.g., DCM, THF, DMF)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in an anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |

| 3-Aminofurazan derivative | ω-chloroacyl chloride | DMF | NaH | 48 | Not specified | [1] |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | DCM | TEA | Not specified | Not specified | [2] |

Table 1: Summary of Acylation Reaction Conditions for Similar Compounds.

Workflow for Acylation

Caption: General workflow for the acylation of this compound.

Sulfonylation: Synthesis of N-(4-Chloro-1,2,5-oxadiazol-3-yl)sulfonamides

Sulfonylation introduces a sulfonyl group, which is a common pharmacophore. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.

Experimental Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

-

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Anhydrous solvent (e.g., Pyridine, DCM, THF)

-

Base (if not using pyridine as solvent, e.g., Triethylamine)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine or another anhydrous solvent containing a base (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute HCl (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

| Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |

| Primary Sulfonamide | Pyry-BF4, MgCl2 | tBuOH | - | 3-5 | High | [3][4] |

| Heterocyclic Amine | Sulfonyl Chloride | Not specified | Not specified | Not specified | Not specified | [5] |

Table 2: Summary of Sulfonylation Reaction Conditions.

Workflow for Sulfonylation

References

- 1. ijper.org [ijper.org]

- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

Application Notes and Protocols: 4-Chloro-1,2,5-oxadiazol-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chloro-furazan, is a versatile heterocyclic building block with potential applications in medicinal chemistry. The 1,2,5-oxadiazole (furazan) ring system, while less common than its 1,2,4- and 1,3,4-oxadiazole isomers, offers unique physicochemical properties that can be exploited in drug design.[1][2] This scaffold can influence a molecule's metabolic stability, hydrogen bonding capacity, and overall pharmacological profile. While direct therapeutic applications of this compound are not extensively documented, its reactive nature makes it a valuable synthon for the synthesis of a diverse range of more complex molecules with potential biological activity. This document provides an overview of its synthetic utility and protocols for its incorporation into drug discovery workflows.

Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its bifunctional nature. The presence of a reactive chloro group and a nucleophilic amino group allows for a variety of chemical transformations to generate novel compound libraries.

Key Reactions:

-

Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide range of substituents at the 4-position of the furazan ring.

-

Acylation and Sulfonylation of the Amino Group: The amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, which are prevalent in many drug molecules.

-

Diazotization of the Amino Group: The amino group can be converted to a diazonium salt, which can then be subjected to various transformations to introduce other functional groups.

-

Precursor for Fused Heterocyclic Systems: The bifunctionality of the molecule allows for its use in the construction of fused ring systems, expanding the chemical space for drug discovery.

Potential Therapeutic Areas

While specific biological data for this compound is limited, derivatives of the aminofurazan scaffold have been explored for various therapeutic targets. These explorations provide a rationale for using this building block in the design of new therapeutic agents.

-

Kinase Inhibition: Aminofurazan derivatives have been investigated as inhibitors of Rho-kinase, a target for cardiovascular diseases such as hypertension.[3][4][5]

-

Anticancer Activity: The 1,2,5-oxadiazole ring is present in some compounds evaluated for their anti-cancer properties.[6] A patent describes 1,2,5-oxadiazole derivatives as potential inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[7]

-

Antimicrobial Agents: The broader class of oxadiazoles has been extensively studied for antibacterial and antifungal activities.[8][9]

Experimental Protocols

The following are representative protocols for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related aminofurazans, as specific literature for this exact compound is scarce.

Materials:

-

Malononitrile

-

Sodium Nitrite

-

Hydrochloric Acid

-

Hydroxylamine Hydrochloride

-

Sodium Bicarbonate

-

N-Chlorosuccinimide (NCS)

-

Solvents: Methanol, Water, Diethyl Ether

Procedure:

-

Synthesis of Diaminoglyoxime: Dissolve malononitrile in methanol and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Acidify the reaction mixture with hydrochloric acid to generate dichloroglyoxime. React the dichloroglyoxime with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield diaminoglyoxime.

-

Cyclization to Diaminofurazan: Heat the diaminoglyoxime in an aqueous solution to induce cyclization to 3,4-diamino-1,2,5-oxadiazole.

-

Chlorination: Dissolve the 3,4-diamino-1,2,5-oxadiazole in a suitable solvent such as dimethylformamide. Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with diethyl ether. The organic layer is then dried over sodium sulfate and concentrated under reduced pressure to yield this compound.

Protocol 2: N-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride or Carboxylic Acid

-

Coupling agent (e.g., HATU, HOBt)

-

Base (e.g., Triethylamine, DIPEA)

-

Solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the base (1.2 eq) and stir for 10 minutes at room temperature.

-

If starting from a carboxylic acid, add the coupling agent (1.1 eq) and the carboxylic acid (1.1 eq) and stir for 30 minutes.

-

If starting from an acyl chloride, add the acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Substitution of the Chloro Group

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine)

-

Base (e.g., Potassium Carbonate, Triethylamine)

-

Solvent (e.g., Acetonitrile, DMSO)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0 eq) and the nucleophile (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Given the limited availability of quantitative data for this compound itself, the following table presents hypothetical data for a series of its derivatives to illustrate how such data would be structured.

Table 1: Hypothetical Biological Activity of 4-Substituted-N-acyl-1,2,5-oxadiazol-3-amine Derivatives

| Compound ID | R1 (at 4-position) | R2 (Acyl Group) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Line X GI50 (µM) |

| D-1 | -NHCH3 | Benzoyl | 50 | >1000 | 1.2 |

| D-2 | -SCH2Ph | Acetyl | 120 | 800 | 5.8 |

| D-3 | -OCH3 | 4-Fluorobenzoyl | 25 | 500 | 0.8 |

| D-4 | -N(CH3)2 | Pyridin-3-oyl | 80 | >1000 | 2.5 |

Visualizations

The following diagrams illustrate potential experimental workflows and signaling pathways where derivatives of this compound could be relevant.

Caption: Synthetic workflow for generating compound libraries.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound represents a promising, albeit under-explored, starting material for the synthesis of novel heterocyclic compounds in the context of drug discovery. Its value lies in its potential to serve as a scaffold for generating diverse chemical libraries. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully elucidate the potential of this compound in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a starting point for researchers interested in exploring the utility of this versatile building block.

References

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2010005958A2 - 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Applications of 4-Chloro-Substituted Oxadiazole Derivatives in Anticancer Research

Note to the Reader: Extensive research has revealed a lack of specific published data on the anticancer applications of 4-Chloro-1,2,5-oxadiazol-3-amine. However, significant research exists for structurally related compounds, particularly 4-chloro-substituted 1,3,4-oxadiazole derivatives. This document provides detailed application notes and protocols for these related compounds, which have shown promise in anticancer research.

Application Notes

Derivatives of 1,3,4-oxadiazole containing a chloro-substituent have emerged as a promising class of compounds in the development of novel anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] The core 1,3,4-oxadiazole ring acts as a versatile scaffold, and its substitution with a chloro-phenyl group, among others, has been shown to be crucial for its biological activity.

The primary mechanism of action for some of the most potent compounds in this class is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. Molecular docking studies have supported this mechanism, showing efficient binding of these compounds within the hydrophobic cavity of the tubulin-combretastatin A4 complex.[3]

One notable derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, has shown significant growth inhibition against various cancer cell lines at micromolar concentrations.[3] The design of these molecules is often inspired by known tubulin inhibitors, leveraging the 1,3,4-oxadiazole ring as a bioisostere for other heterocyclic systems. The synthetic accessibility and the possibility for diverse substitutions make this class of compounds an attractive area for further drug discovery and development efforts in oncology.

Quantitative Data Summary

The anticancer activity of various 4-chloro-substituted 1,3,4-oxadiazole derivatives has been evaluated against multiple human cancer cell lines. The data is summarized in the tables below.

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

| Compound ID | Cancer Cell Line | Assay Type | Concentration (µM) | Percent Growth Inhibition (PGI) | Reference |

| 6h | SNB-19 (CNS Cancer) | NCI-60 | 10 | 65.12 | [3] |

| 6h | NCI-H460 (Non-Small Cell Lung Cancer) | NCI-60 | 10 | 55.61 | [3] |

| 6h | SNB-75 (CNS Cancer) | NCI-60 | 10 | 54.68 | [3] |

| 6h | A498 (Renal Cancer) | NCI-60 | 10 | -30.65 | [3] |

Compound 6h : 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

This protocol describes a five-step synthesis for the generation of 4-chloro-substituted 1,3,4-oxadiazole derivatives.[3]

Step 1: Nitration of 4-chlorophenol

-

To 0.1 mol of 4-chlorophenol, add nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled temperature conditions to yield 4-chloro-2-nitrophenol.

Step 2: Reduction of 4-chloro-2-nitrophenol

-

Reduce 75 mmol of 4-chloro-2-nitrophenol using tin (Sn) and hydrochloric acid (HCl) to produce 2-amino-4-chlorophenol.

Step 3 & 4: Synthesis of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide

-

Further chemical transformations are performed on 2-amino-4-chlorophenol to obtain the hydrazinecarboxamide intermediate. (Detailed steps for this transformation can be found in the cited literature).

Step 5: Cyclization to form the 1,3,4-oxadiazole ring

-

Dissolve an equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in 5 mL of ethanol.

-

Add 5 mL of water to the mixture.

-

Add 10% mol of sodium bisulfite (NaHSO₃) (5 mL).

-

Reflux the reaction mixture at 100 °C for 8–10 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol product.[3]

Protocol 2: In Vitro Anticancer Screening (NCI-60 Protocol)

This protocol outlines the methodology for assessing the anticancer activity of the synthesized compounds against a panel of human cancer cell lines, as per the National Cancer Institute (NCI) protocol.[3]

-

Cell Lines: A panel of approximately 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Drug Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the required final concentration (e.g., 10 µM) in the culture medium.

-

Cell Plating: Seed the cancer cells in 96-well microtiter plates at their optimal plating densities and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add the test compound at a single concentration (e.g., 10 µM) to the wells containing the cancer cells. Include appropriate controls (untreated cells and vehicle-treated cells).

-

Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay):

-

Fix the cells by adding cold trichloroacetic acid (TCA).

-

Wash the plates with water to remove the TCA.

-

Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with a Tris base solution.

-

-

Data Analysis:

-

Measure the optical density at a suitable wavelength (e.g., 515 nm) using a plate reader.

-

Calculate the percentage growth inhibition (PGI) using the following formula: PGI = [(Mean OD_test - Mean OD_t0) / (Mean OD_ctrl - Mean OD_t0)] * 100

-

A PGI value between 0 and 100 indicates growth inhibition, while a value below 0 indicates cell killing.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

Precursor for Innovation: Application Notes for 4-Chloro-1,2,5-oxadiazol-3-amine in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chlorofurazan, is a versatile heterocyclic building block gaining significant attention in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive sites—an amino group and a chloro substituent—make it an ideal precursor for the synthesis of a diverse range of novel compounds. This document provides detailed application notes and experimental protocols for utilizing this precursor in the development of innovative molecules with potential therapeutic applications, particularly in oncology, as well as in the field of energetic materials.

Application in Anticancer Drug Discovery: Synthesis of Furazano[3,4-d]pyrimidines

The fusion of the 1,2,5-oxadiazole ring with a pyrimidine core has led to the development of furazano[3,4-d]pyrimidines, a class of compounds that has demonstrated significant cytotoxic activity against various cancer cell lines. The general synthetic approach involves the reaction of this compound with a suitable three-carbon synthon, followed by cyclization to form the fused pyrimidine ring.

Logical Workflow for Synthesis of Furazano[3,4-d]pyrimidines

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-1,2,5-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-1,2,5-oxadiazol-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental protocols for spectroscopic, chromatographic, and thermal analysis techniques. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methods for analogous oxadiazole derivatives. The accompanying data tables, derived from closely related compounds, serve as a reference for expected analytical outcomes.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Spectroscopic Data (Based on Analogous Compounds)

The following table summarizes expected NMR chemical shifts for compounds with similar structural motifs.

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | 5.0 - 7.0 | Broad singlet corresponding to the amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration. |

| ¹³C | 140 - 160 | Two distinct signals are expected for the carbon atoms within the 1,2,5-oxadiazole ring. |

Note: The actual chemical shifts for this compound may vary.

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, typical solvents include methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern, particularly the presence of the ³⁷Cl isotope, will be a key diagnostic feature for a chlorine-containing compound.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~136.0 | Corresponding to C₂H₂ClN₄O⁺. An isotopic peak at ~138.0 (M+2) with approximately one-third the intensity of the molecular ion peak is expected due to the presence of ³⁷Cl. |

Note: The exact m/z value will depend on the precise atomic masses.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3450 - 3250 (two bands for primary amine) |

| C=N stretch (oxadiazole ring) | 1650 - 1550 |

| N-O stretch (oxadiazole ring) | 1450 - 1300 |

| C-Cl stretch | 800 - 600 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.

Experimental Protocol: HPLC

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and then dilute to a known concentration within the linear range of the detector.

-

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an injector, and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The composition can be isocratic or a gradient.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 25 °C.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer and set the detector to this wavelength.

-

-

Analysis: Inject a known volume of the sample solution and record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Expected Chromatographic Parameters

| Parameter | Expected Value |

| Retention Time | Dependent on the specific chromatographic conditions (column, mobile phase, flow rate). |

| Purity | >95% (as determined by peak area percentage). |

Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC analysis.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and purity of the compound, while TGA measures its thermal stability.

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

-

Instrumentation: Use a calibrated DSC or TGA instrument.

-

Analysis Conditions:

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Temperature Range: For DSC, the range should encompass the expected melting point. For TGA, the range should extend to a temperature where complete decomposition occurs.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and the peak maximum of the melting endotherm.

-

TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

-

Expected Thermal Properties

| Analysis | Parameter | Expected Observation |

| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |

| TGA | Decomposition Temperature | Onset of weight loss indicating the beginning of thermal decomposition. The stability will depend on the overall molecular structure. |

Note: The melting point and decomposition temperature are key indicators of the compound's purity and stability.

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4-Chloro-1,2,5-oxadiazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chloro-furazan, and its derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility in the development of novel therapeutic agents necessitates precise structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound derivatives.